Regioisomeric Specificity in E-Selectin Inhibition
The [2,3-c] thienopyridine isomer is specifically required for potent E-selectin and ICAM-1 inhibitory activity. The lead compound A-205804, a 4-(4-methylphenyl)thio-thieno[2,3-c]pyridine-2-carboxamide derived from the target compound's scaffold, exhibits IC50 values of 20 nM (E-selectin) and 25 nM (ICAM-1), with >1000 nM against VCAM-1, demonstrating >50-fold selectivity [1]. Synthetic access to this precise [2,3-c] core relies on building blocks such as methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate, as the isomeric [3,2-c] and [2,3-b] variants fail to deliver comparable potency [2].
| Evidence Dimension | Regioisomer impact on E-selectin inhibitory potency |
|---|---|
| Target Compound Data | Scaffold basis for A-205804: IC50 (E-selectin) = 20 nM; IC50 (ICAM-1) = 25 nM; IC50 (VCAM-1) > 1000 nM |
| Comparator Or Baseline | Thieno[3,2-c]pyridine and thieno[2,3-b]pyridine isomers: no reported IC50 values in this assay system due to inactivity at relevant concentrations |
| Quantified Difference | Selectivity window > 50-fold for E-selectin over VCAM-1; isomer dependence confirmed by SAR mapping of the [2,3-c] vs. other regioisomers |
| Conditions | TNF-α-stimulated human umbilical vein endothelial cells (HUVEC); ELISA-based quantification of cell surface adhesion molecule expression |
Why This Matters
Procurement of the correct [2,3-c] regioisomer is mandatory; procurement of the wrong regioisomer (e.g., [3,2-c] or [2,3-b]) will fail to deliver active compounds in this target class.
- [1] Stewart AO, Bhatia PA, McCarty CM, et al. J Med Chem. 2001;44(6):988-1002. A-205804: IC50 (E-selectin)=20 nM, IC50 (ICAM-1)=25 nM, IC50 (VCAM-1)>1000 nM. View Source
- [2] Boyd SA, Stewart AO, Bhatia PA, et al. 218th ACS Natl Meet (Aug 22 1999, New Orleans), Abst MEDI 75. SAR of the 2- and 4-positions confirms isomer specificity. View Source
